REACTION_CXSMILES
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[F:1][C:2]([F:22])([F:21])[CH:3]([CH:5]1[CH2:10][CH2:9][N:8](C(OCC2C=CC=CC=2)=O)[CH2:7][CH2:6]1)[OH:4].[H][H]>CO.[Pd]>[F:22][C:2]([F:1])([F:21])[CH:3]([CH:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)[OH:4]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at RT
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CUSTOM
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Details
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the filtrate was evaporated down in vacuo
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Name
|
|
Type
|
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Smiles
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FC(C(O)C1CCNCC1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |